molecular formula C14H16BrN3O B6632298 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide

Cat. No. B6632298
M. Wt: 322.20 g/mol
InChI Key: UPHISJQBXNHSHA-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide, also known as BMEB, is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 344.26 g/mol. BMEB has been synthesized using various methods and has shown promising results in various research studies.

Mechanism of Action

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide acts as a selective antagonist of the GPR35 receptor, which is a GPCR expressed in various tissues, including the brain, gastrointestinal tract, and immune system. GPR35 has been implicated in various physiological processes, including inflammation, pain, and glucose metabolism. 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide binds to the GPR35 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of cellular responses mediated by GPR35.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of GPCR-mediated signaling pathways. In cancer cells, 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. In the brain, 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide in lab experiments is its selectivity towards the GPR35 receptor, which allows for the specific modulation of GPR35-mediated signaling pathways. 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has also been shown to have good solubility in various solvents, making it easy to prepare and use in experiments. However, one limitation of using 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide is its low potency towards the GPR35 receptor, which requires the use of high concentrations of the compound in experiments.

Future Directions

There are several future directions for the use of 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide in scientific research. One direction is the development of more potent and selective GPR35 antagonists based on the structure of 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide. Another direction is the investigation of the role of GPR35 in various physiological processes, including inflammation, pain, and glucose metabolism. 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide could also be used as a tool to study the function of other GPCRs that interact with GPR35. Finally, 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide could be used in drug discovery as a lead compound for the development of new drugs targeting GPR35-mediated signaling pathways.
Conclusion:
In conclusion, 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various research studies. 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide acts as a selective antagonist of the GPR35 receptor and has various biochemical and physiological effects. While there are advantages and limitations to using 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide in lab experiments, there are several future directions for its use in scientific research, including drug discovery and the investigation of GPCR-mediated signaling pathways.

Synthesis Methods

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide can be synthesized using various methods, including the reaction of 3-bromo-5-methylbenzoic acid with 1-methyl-3-pyrazolyl ethylamine in the presence of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The product is obtained in good yields after purification using column chromatography or recrystallization.

Scientific Research Applications

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has been used in various scientific research studies, including cancer research, neurobiology, and drug discovery. In cancer research, 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has been used as a tool to study the role of G protein-coupled receptors (GPCRs) in the brain. 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has also been used in drug discovery as a lead compound for the development of new drugs targeting GPCRs.

properties

IUPAC Name

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-7-11(9-12(15)8-10)14(19)16-5-3-13-4-6-18(2)17-13/h4,6-9H,3,5H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHISJQBXNHSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCCC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide

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